6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Overview
Description
Imidazo[1,2-a]pyrazin-3(7H)-one is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. Imidazo[1,2-a]pyrazin-3(7H)-one compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. For instance, the presence of the imidazo[1,2-a]pyrazin-3(7H)-one ring in the compound suggests that it might have interesting photophysical properties .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely depending on the specific substituents present in the molecule. For instance, 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one is used for chemiluminescence .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)- has a molecular weight of 294.3477 .Scientific Research Applications
Chemical Reactions and Synthesis
The compound's derivatives show considerable reactivity, serving as a building block for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. Its unique reactivity conditions facilitate the creation of various classes of heterocyclic compounds and dyes, indicating its role as a versatile reagent in organic chemistry (Gomaa & Ali, 2020).
Role in Antitumor Activity
Imidazole derivatives, including the chemical structure , are explored for their antitumor properties. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole are under review, reflecting the interest in these structures for developing new antitumor drugs and understanding their biological properties (Iradyan et al., 2009).
Heterocyclic N-oxide Applications
The derivatives of heterocyclic N-oxide, akin to the chemical in focus, have significant applications in organic synthesis, catalysis, and medicinal applications. Their functionalities, particularly in metal complexes formation, catalysts design, and drug development, highlight the broad scope of these compounds in advanced chemistry and drug investigations (Li et al., 2019).
Pharmacological Effects
The pyrazoline moiety, similar in structure to the compound , exhibits a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and others. This pharmacophoric template is extensively used in medicinal chemistry due to its significant biological activities, highlighting the importance of such structures in drug development (Dar & Shamsuzzaman, 2015).
Synthesis and Transformation of Phosphorylated Derivatives
The compound and its analogs are instrumental in the synthesis and transformation of phosphorylated derivatives, showcasing chemical and biological properties of interest. These derivatives exhibit diverse biological activities, highlighting the significance of such structures in synthesizing organic compounds and drugs (Abdurakhmanova et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as cypridina luciferin analogues , which are substances that emit light when oxidized. This suggests that the compound may interact with enzymes involved in oxidation-reduction reactions.
Mode of Action
The compound’s mode of action is likely related to its chemiluminescent properties. It has been suggested that the efficient chemiluminescence of similar compounds is mainly caused by the electronic effect of the substituent at C6 . In particular, the electron-donating phenyl group at C6 plays an essential role in increasing the chemiexcitation efficiency by the charge transfer-induced luminescence (CTIL) mechanism .
Biochemical Pathways
These pathways typically involve the oxidation of a luciferin substrate, resulting in the emission of light .
Result of Action
The result of the compound’s action is likely the emission of light due to its chemiluminescent properties . This could potentially be used in various applications, such as imaging or detection assays.
Properties
IUPAC Name |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,30H,16-17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGQDPDAXEWQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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